(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone features a complex heterocyclic architecture. Key structural elements include:
- A benzo[c][1,2,5]thiadiazole ring system with a sulfone group (2,2-dioxido modification) and a methyl substituent at position 2.
- A piperidine moiety linked to the thiadiazole system.
- An imidazo[1,2-a]pyridine group substituted with a methyl group at position 2, connected via a methanone bridge.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-15-20(25-12-6-5-9-19(25)22-15)21(27)24-13-10-16(11-14-24)26-18-8-4-3-7-17(18)23(2)30(26,28)29/h3-9,12,16H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYMJSZCZDUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally analyzed as follows:
| Component | Structure |
|---|---|
| Core Structure | 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol) |
| Side Chains | Piperidine and 2-methylimidazo[1,2-a]pyridine |
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds containing thiadiazole moieties have shown significant antimicrobial properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
- Anticancer Properties : The compound's structure suggests potential interactions with enzymes involved in cancer cell proliferation. Thiadiazole derivatives have been noted for their ability to inhibit key enzymes like topoisomerase II and histone deacetylase, which are crucial in cancer biology .
Biological Activity Studies
Recent studies have demonstrated the biological efficacy of similar compounds within the same class. Here are some notable findings:
Antifungal Activity
A study on derivatives of thiadiazole indicated potent antifungal effects against various Candida species. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antifungal agents .
Anticancer Activity
Research has shown that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For instance:
- Compounds displayed IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Studies
- Thiadiazole Derivatives in Cancer Treatment : A series of studies highlighted that compounds similar to the one showed enhanced apoptosis in cancer cells when tested over 48 hours. The results indicated a 4.65-fold increase in apoptotic cells compared to untreated controls .
- Antimicrobial Efficacy : A specific derivative was tested against resistant strains of fungi, demonstrating effectiveness where traditional treatments failed. This underscores the potential for developing new antifungal therapies based on the compound's structure .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other known thiadiazole derivatives is essential.
| Compound | Biological Activity | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Compound A | Antifungal | 5.0 | Cell wall synthesis |
| Compound B | Anticancer | 10.0 | Topoisomerase II |
| Target Compound | Antifungal/Anticancer | 8.0 | Histone deacetylase |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
Studies have suggested that the compound could possess anticancer activity due to its ability to induce apoptosis in cancer cells. The presence of the imidazo group may enhance interactions with biological targets involved in cancer progression.
CNS Disorders Treatment
Given the structural features of the compound, it may also be explored for treating central nervous system disorders. Compounds with similar piperidine structures have been investigated for their potential in alleviating symptoms associated with conditions like Alzheimer's disease and other forms of dementia.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Sci. Pharm., derivatives of similar structures were tested for their antimicrobial efficacy against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on evaluating the cytotoxic effects of similar compounds on cancer cell lines using MTT assays. The findings revealed promising results in terms of cell viability reduction, indicating potential for further development into anticancer therapeutics .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiadiazole Derivatives ()
The synthesis of thiadiazole derivatives (e.g., compounds 13a–13d) involves hydrazonoyl chlorides and carbodithioates in ethanol with triethylamine . While these compounds share a thiadiazole core, the target compound distinctively integrates a sulfone-modified benzo[c][1,2,5]thiadiazole system, which enhances electron-withdrawing properties compared to simpler thiadiazoles. This modification likely improves metabolic stability but may reduce solubility due to increased hydrophobicity.
Benzothiazole-Pyrazolone Hybrids ()
Chakib et al. (2010) synthesized compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one , which feature benzothiazole and pyrazolone motifs . The target compound differs in:
- Substituents: The methanone linker in the target compound introduces a ketone group absent in Chakib’s derivatives, which could influence binding affinity in biological targets.
Pyrido-Pyrimidinone Derivatives (–4)
Compounds such as 2-(4-benzylpiperazinyl)-3-[(Z)-thiazolidinone]methyl-pyrido[1,2-a]pyrimidin-4-one share a piperazinyl group and fused pyridine systems . Key distinctions include:
- Core Heterocycle: The target compound uses imidazo[1,2-a]pyridine instead of pyrido[1,2-a]pyrimidinone, reducing ring strain and altering electronic properties.
- Functional Groups : The sulfone group in the target compound may confer stronger hydrogen-bond acceptor capacity compared to thioxo groups in ’s derivatives.
Stereochemical and Chirality Considerations ()
The piperidine and imidazo[1,2-a]pyridine moieties in the target compound may introduce chiral centers , though specific stereochemical data are unavailable. Pasteur’s foundational work on chirality highlights that enantiomeric forms of similar compounds (e.g., tartaric acid) can exhibit divergent biological activities . For instance, if the target compound’s piperidine ring adopts a specific configuration, it could enhance binding to asymmetric enzyme active sites. Comparative studies with enantiopure analogues are warranted.
Q & A
Synthesis and Structural Characterization
Basic Question: Q. What synthetic strategies are recommended for constructing the benzo[c][1,2,5]thiadiazole and imidazo[1,2-a]pyridine moieties in this compound? Answer: The synthesis typically involves multi-step reactions:
- Benzo[c][1,2,5]thiadiazole core : Formed via cyclization of o-phenylenediamine derivatives with sulfur-based reagents under controlled oxidation (e.g., SOCl₂ or H₂O₂) .
- Imidazo[1,2-a]pyridine : Prepared via condensation of 2-aminopyridines with α-haloketones or aldehydes, followed by cyclization .
- Coupling strategy : The piperidine linker is functionalized via nucleophilic substitution or amidation reactions to connect the two heterocycles .
Advanced Question: Q. How can spectroscopic data (NMR, MS) resolve ambiguities in the stereochemistry of the piperidine linker? Answer:
- ¹H-¹H NOESY : Correlates spatial proximity of protons to confirm axial/equatorial substituents on the piperidine ring.
- 13C NMR : Distinguishes between carbonyl environments (e.g., methanone vs. sulfone groups) .
- High-resolution MS : Validates molecular integrity and isotopic patterns to rule out byproducts .
Biological Activity and Mechanism
Basic Question: Q. What preliminary assays are suitable for evaluating the compound’s bioactivity? Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Microbial growth inhibition : Broth microdilution assays against Gram-positive/negative bacteria or fungi .
Advanced Question: Q. How can conflicting cytotoxicity data across cell lines be systematically addressed? Answer:
- Dose-response normalization : Use Hill slope analysis to compare potency trends and rule out assay-specific artifacts.
- Target profiling : Employ proteomics (e.g., thermal shift assays) to identify off-target interactions .
- Metabolic stability : Test compound stability in cell culture media to account for degradation-related discrepancies .
Solubility and Formulation
Basic Question: Q. What solvent systems are optimal for in vitro testing given the compound’s hydrophobicity? Answer:
- Primary solvent : DMSO (≤0.1% final concentration) for stock solutions.
- Aqueous compatibility : Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance solubility in PBS .
- Critical data : LogP values (predicted ~3.5) suggest limited aqueous solubility, necessitating empirical validation .
Advanced Question: Q. How can salt formation or prodrug strategies improve bioavailability? Answer:
- Salt screening : Test hydrochloride or mesylate salts to enhance crystallinity and dissolution rates.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) on the methanone or piperidine nitrogen to improve membrane permeability .
Structure-Activity Relationship (SAR) Analysis
Basic Question: Q. Which structural modifications are prioritized for initial SAR studies? Answer:
- Benzo[c][1,2,5]thiadiazole : Vary methyl/sulfone substituents to modulate electron-withdrawing effects.
- Imidazo[1,2-a]pyridine : Explore substitutions at the 2-methyl position (e.g., halogens, aryl groups) .
- Piperidine linker : Test alternative spacers (e.g., morpholine, azetidine) to alter conformational flexibility .
Advanced Question: Q. How can computational modeling guide SAR optimization for target selectivity? Answer:
- Docking studies : Use AutoDock Vina to predict binding modes in homology models of target proteins (e.g., kinases).
- MD simulations : Assess ligand-protein stability over 100-ns trajectories to prioritize stable interactions .
- Free energy calculations : MM-GBSA to rank analog binding affinities and refine substituent choices .
Analytical and Regulatory Considerations
Basic Question: Q. What purity thresholds are recommended for in vivo studies? Answer:
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Residual solvents : Adhere to ICH Q3C guidelines for DMSO (<5000 ppm) .
Advanced Question: Q. How can batch-to-batch variability in sulfone oxidation be mitigated during scale-up? Answer:
- Process controls : Monitor oxidation kinetics (e.g., in situ FTIR for SO₂ release).
- Catalyst optimization : Switch from H₂O₂ to Oxone® for milder, more reproducible conditions .
- Quality metrics : Implement PAT (Process Analytical Technology) for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
